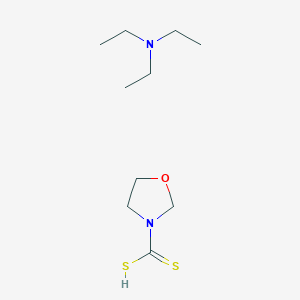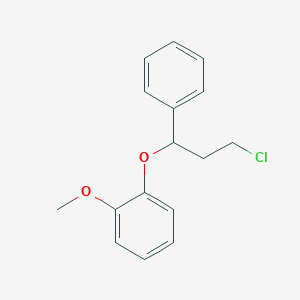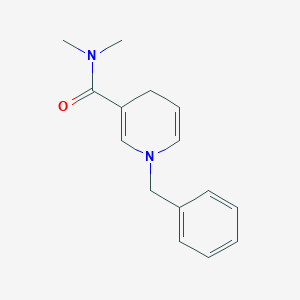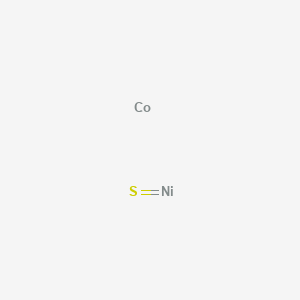
Cobalt--sulfanylidenenickel (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt–sulfanylidenenickel (1/1) is a coordination compound that features a unique combination of cobalt and nickel atoms. This compound is of significant interest due to its potential applications in various fields, including energy storage, catalysis, and materials science. The presence of both cobalt and nickel in the compound allows it to exhibit unique chemical and physical properties that are not found in compounds containing only one of these metals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cobalt–sulfanylidenenickel (1/1) can be synthesized using various methods. One common approach is the hydrothermal synthesis method, which involves reacting cobalt and nickel salts with sulfur sources under high temperature and pressure conditions. For example, a mixture of cobalt nitrate, nickel nitrate, and thiourea can be heated in an autoclave at 180°C for 24 hours to produce the desired compound .
Industrial Production Methods
In an industrial setting, the production of cobalt–sulfanylidenenickel (1/1) may involve large-scale hydrothermal synthesis or other scalable methods such as chemical vapor deposition (CVD) or sol-gel processes. These methods allow for the controlled production of the compound with high purity and yield, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt–sulfanylidenenickel (1/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where ligands attached to the metal centers are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are typically employed.
Substitution: Ligand substitution reactions often involve the use of ligands such as ammonia, phosphines, or thiols under mild conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or higher oxidation state complexes, while reduction may produce lower oxidation state species or elemental metals.
Applications De Recherche Scientifique
Cobalt–sulfanylidenenickel (1/1) has a wide range of scientific research applications:
Energy Storage: The compound is used as an electrode material in supercapacitors and batteries due to its high conductivity and electrochemical stability.
Catalysis: It serves as a catalyst in various chemical reactions, including hydrogenation, oxidation, and carbon-carbon coupling reactions.
Materials Science: The compound is used in the synthesis of advanced materials with unique magnetic, electronic, and optical properties.
Biomedicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent due to its unique chemical properties.
Mécanisme D'action
The mechanism by which cobalt–sulfanylidenenickel (1/1) exerts its effects depends on its specific application:
Energy Storage: In supercapacitors, the compound facilitates rapid electron and ion transfer, enhancing energy storage capacity and efficiency.
Catalysis: The compound’s catalytic activity is attributed to the synergistic effects of cobalt and nickel, which provide multiple active sites for chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt–sulfanylideneiron (1/1): Similar in structure but contains iron instead of nickel.
Nickel–sulfanylideneiron (1/1): Contains iron and nickel, but lacks cobalt.
Cobalt–sulfanylidenezinc (1/1): Contains zinc instead of nickel.
Uniqueness
Cobalt–sulfanylidenenickel (1/1) is unique due to the combination of cobalt and nickel, which imparts distinct electrochemical and catalytic properties. This combination allows for enhanced performance in applications such as energy storage and catalysis compared to compounds containing only one of these metals .
Propriétés
Numéro CAS |
59217-83-3 |
|---|---|
Formule moléculaire |
CoNiS |
Poids moléculaire |
149.69 g/mol |
Nom IUPAC |
cobalt;sulfanylidenenickel |
InChI |
InChI=1S/Co.Ni.S |
Clé InChI |
KAEHZLZKAKBMJB-UHFFFAOYSA-N |
SMILES canonique |
S=[Ni].[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



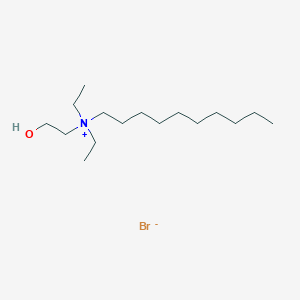
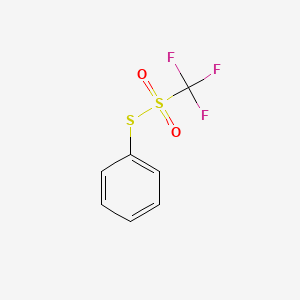

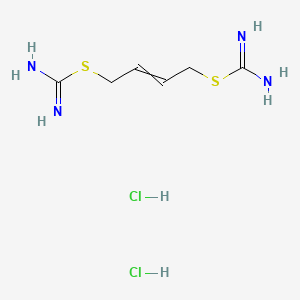
![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)
